7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps . The first step is the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives was examined using FTIR, 1 H, 13 C-NMR, and HRMS techniques . These techniques were used to confirm the structure of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to synthesize a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives were analyzed using various techniques. For example, the yield, melting range, and IR were determined . The 1H-NMR was used to determine the chemical shifts of the protons in the compound .Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Studies on derivatives of purine-2,6-dione, similar to the compound , have identified potential applications in understanding and targeting serotonin receptors, which play crucial roles in psychiatric and neurological disorders. One study focused on new 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research revealed that certain derivatives display antidepressant and anxiolytic properties, highlighting the therapeutic potential of these compounds in treating mental health conditions (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another area of application is in the development of new analgesic (pain-relieving) agents. Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties has shown significant analgesic activity in vivo, suggesting these compounds as new classes of analgesic and anti-inflammatory agents. This opens up avenues for the development of novel pain management solutions (Zygmunt et al., 2015).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been studied for their potent biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that benzoxazole derivatives can interact with their targets in a variety of ways .
Biochemical Pathways
Benzoxazole derivatives have been shown to affect various biochemical pathways .
Pharmacokinetics
In silico adme studies have been conducted on similar benzoxazole-based compounds .
Result of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial and antibiofilm activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3S/c1-24-8-10-27(11-9-24)19-23-17-16(18(29)26(3)21(30)25(17)2)28(19)12-13-32-20-22-14-6-4-5-7-15(14)31-20/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFOWLNNNABIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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